(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid
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Overview
Description
The compound (2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid is a complex organic molecule with multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes several hydroxyl groups, methoxy groups, and a dimethylamino group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the use of chiral catalysts. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or dimethyl sulfate ((CH3O)2SO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of carboxylic acids, while reduction of the ketone group can yield secondary alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid
- This compound
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C37H69NO14 |
---|---|
Molecular Weight |
751.9 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid |
InChI |
InChI=1S/C37H69NO14/c1-14-25(39)37(10,47)30(42)20(4)27(40)18(2)16-35(8,46)32(52-34-28(41)24(38(11)12)15-19(3)49-34)21(5)29(22(6)33(44)45)51-26-17-36(9,48-13)31(43)23(7)50-26/h18-26,28-32,34,39,41-43,46-47H,14-17H2,1-13H3,(H,44,45)/t18-,19?,20-,21+,22+,23?,24?,25-,26-,28?,29+,30+,31-,32-,34-,35+,36?,37?/m0/s1 |
InChI Key |
HFOWQTSULPOIHU-ZHQXNEEPSA-N |
Isomeric SMILES |
CC[C@@H](C(C)([C@@H]([C@@H](C)C(=O)[C@@H](C)C[C@](C)([C@H]([C@H](C)[C@H]([C@@H](C)C(=O)O)O[C@H]1CC([C@H](C(O1)C)O)(C)OC)O[C@H]2C(C(CC(O2)C)N(C)C)O)O)O)O)O |
Canonical SMILES |
CCC(C(C)(C(C(C)C(=O)C(C)CC(C)(C(C(C)C(C(C)C(=O)O)OC1CC(C(C(O1)C)O)(C)OC)OC2C(C(CC(O2)C)N(C)C)O)O)O)O)O |
Origin of Product |
United States |
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